molecular formula C10H8O B8224037 1-Phenylbuta-2,3-dien-1-one

1-Phenylbuta-2,3-dien-1-one

Cat. No.: B8224037
M. Wt: 144.17 g/mol
InChI Key: UAAMQNHATHJDRL-UHFFFAOYSA-N
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Description

1-Phenylbuta-2,3-dien-1-one is an organic compound with the molecular formula C10H8O. It is also known as benzoylallene. This compound is characterized by the presence of a phenyl group attached to a butadiene moiety, which includes a ketone functional group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbuta-2,3-dien-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by oxidation. Another method includes the reaction of phenylacetylene with carbon monoxide and hydrogen chloride, followed by oxidation.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbuta-2,3-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

Scientific Research Applications

1-Phenylbuta-2,3-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylbuta-2,3-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • 1-Phenyl-2,3-butadien-1-one
  • 2,3-Butadien-1-one, 1-phenyl-

Comparison: 1-Phenylbuta-2,3-dien-1-one is unique due to its specific structure, which includes a phenyl group attached to a butadiene moiety with a ketone functional group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the phenyl group can influence the compound’s stability and reactivity in various chemical reactions .

Properties

InChI

InChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAMQNHATHJDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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